Glucagon receptor antagonist inactive control
Description
4-Bromo-N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide is a synthetic benzamide derivative featuring a tetrahydrobenzothiophen core. Its structure includes:
- A 3-cyano substituent on the tetrahydrobenzothiophen ring, enhancing polarity and hydrogen-bonding capabilities.
- A 2-methylbutan-2-yl group at position 6, providing steric bulk and lipophilicity.
This compound’s structural complexity suggests applications in medicinal chemistry, particularly as a scaffold for targeting enzymes or receptors. However, its precise biological role remains underexplored in the provided evidence.
Propriétés
IUPAC Name |
4-bromo-N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23BrN2OS/c1-4-21(2,3)14-7-10-16-17(12-23)20(26-18(16)11-14)24-19(25)13-5-8-15(22)9-6-13/h5-6,8-9,14H,4,7,10-11H2,1-3H3,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GINRSMLGSRKRLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23BrN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10398743 | |
| Record name | Glucagon Receptor Antagonist, Control | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10398743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
362482-00-6 | |
| Record name | Glucagon Receptor Antagonist, Control | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10398743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mécanisme D'action
Target of Action
The primary target of the Glucagon Receptor Antagonist, Control, also known as 4-bromo-N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide, is the glucagon receptor (GCGR). The glucagon receptor is a G protein-coupled receptor that is primarily expressed in the liver. It plays a crucial role in glucose homeostasis by promoting hepatic glucose production.
Mode of Action
The compound acts as an antagonist to the glucagon receptor. By binding to the glucagon receptor, it inhibits the action of glucagon, leading to a decrease in hepatic glucose production. This results in overall glycemic control.
Biochemical Pathways
The glucagon receptor signals through two main pathways: the adenylate cyclase/cAMP/protein kinase A pathway and the phospholipase C/inositol phosphate/calcium/calmodulin pathway. By antagonizing the glucagon receptor, the compound inhibits these pathways, thereby reducing hepatic glucose production.
Pharmacokinetics
The pharmacokinetics of glucagon receptor antagonists are complex and can vary depending on the specific compound and the individual’s metabolic state. It is generally expected that these compounds would have good bioavailability due to their ability to bind to and inhibit the glucagon receptor
Result of Action
The primary result of the action of the Glucagon Receptor Antagonist, Control is a reduction in hepatic glucose production, leading to improved glycemic control. This can be beneficial in the management of conditions such as type 2 diabetes, where there is often an overproduction of glucose by the liver.
Action Environment
The action of the Glucagon Receptor Antagonist, Control can be influenced by various environmental factors. For instance, the presence of other medications, the individual’s metabolic state, and the presence of liver disease can all potentially impact the efficacy and stability of the compound. .
Analyse Biochimique
Biochemical Properties
The “Glucagon Receptor Antagonist, Control” plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with the glucagon receptor (GCGR), a G-protein-coupled receptor (GPCR) mainly detected in islet β cells and liver cells. The nature of these interactions is complex and involves a variety of biochemical processes.
Cellular Effects
The effects of “4-bromo-N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide” on various types of cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of “Glucagon Receptor Antagonist, Control” is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Activité Biologique
The compound 4-bromo-N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide is a complex organic molecule with potential therapeutic applications. Its unique structural features suggest various biological activities that warrant detailed exploration. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic effects, and relevant case studies.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C21H23BrN2OS |
| Molecular Weight | 431.4 g/mol |
| IUPAC Name | 4-bromo-N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide |
| InChI Key | HIJKFEJSXILTTE-UHFFFAOYSA-N |
The biological activity of 4-bromo-N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide is largely attributed to its ability to interact with specific molecular targets in biological systems. The compound may exert its effects through:
- Receptor Binding : It may bind to various receptors or enzymes, modulating their activity and influencing cellular signaling pathways.
- Enzyme Inhibition : The compound has shown potential as an inhibitor for specific enzymes involved in disease processes.
- Cell Cycle Modulation : Preliminary studies indicate that it can influence the cell cycle phases in cancer cell lines.
Anticancer Activity
Research indicates that derivatives similar to this compound exhibit promising anticancer properties. For instance, related benzamide derivatives have been identified as fibroblast growth factor receptor (FGFR) inhibitors , which are crucial in several cancers such as non-small cell lung cancer (NSCLC) .
A study on a closely related compound demonstrated that it inhibited proliferation in NSCLC cell lines with FGFR1 amplification, suggesting that 4-bromo-N-[3-cyano...] may have similar applications in cancer therapy .
Neuroprotective Effects
There is emerging evidence suggesting that compounds with similar structures may also exhibit neuroprotective effects. These effects could be mediated through antioxidant mechanisms or by modulating neurotransmitter systems.
Case Studies
Several studies have explored the biological activity of compounds structurally related to 4-bromo-N-[3-cyano...]. Here are notable findings:
- Study on FGFR Inhibition :
- Mechanistic Insights :
Comparaison Avec Des Composés Similaires
Compound A : 4-(4-Chloro-2-methylphenoxy)-N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)butanamide
- Core differences: Amide chain: Butanamide vs. benzamide. Substituents: Chloro-methylphenoxy group replaces bromobenzamide. Alkyl group: Ethyl at position 6 vs. 2-methylbutan-2-yl.
- Molecular formula : C₂₂H₂₅ClN₂O₂S (MW: 416.96 g/mol).
- Impact: The chloro-methylphenoxy group introduces oxygen-based hydrogen-bond acceptors and reduced steric hindrance compared to bromobenzamide.
Compound B : N-[3-Cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-ethylbutanamide
- Core differences: Amide chain: 2-Ethylbutanamide vs. 4-bromobenzamide.
Electronic and Steric Properties
- Halogen effects: Bromine in the target compound may enhance binding to electron-rich regions (e.g., protein active sites) compared to chlorine in Compound A or non-halogenated analogs .
Research Tools and Methodologies
Structural elucidation of these compounds likely employed:
Méthodes De Préparation
Cyclization of Keto-Ester Precursors
The tetrahydrobenzothiophene scaffold is constructed through intramolecular cyclization. A representative method involves reacting ethyl 3-bromopropanoate with methyl magnesium bromide to form 4-bromo-2-methylbutan-2-ol (Intermediate 45). This intermediate undergoes further cyclization in the presence of thiourea or hydrogen sulfide to form the thiophene ring.
Reaction Conditions :
Introduction of the Cyano Group
The cyano group at position 3 is introduced via nucleophilic substitution. For example, treating the thiophene intermediate with copper(I) cyanide in dimethylformamide (DMF) at 120°C facilitates cyanation.
Functionalization with 2-Methylbutan-2-yl Substituent
Grignard Reaction for Alkylation
The 2-methylbutan-2-yl group is installed at position 6 via Grignard addition. A solution of 4-bromo-2-methylbutan-2-ol (from Section 2.1) is treated with methyl magnesium bromide in tetrahydrofuran (THF) at -20°C, followed by quenching with ammonium chloride.
Data Table 1 : Optimization of Grignard Reaction
| Substrate | Reagent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Ethyl 3-bromopropanoate | MeMgBr (3 eq.) | Diethyl ether | 0–20 | 65 |
| Ethyl 3-bromopropanoate | MeMgBr (3 eq.) | THF | -20 | 71.7 |
Benzamide Coupling and Bromination
Formation of the Benzamide Moiety
The benzamide group is introduced via reaction of 4-bromobenzoyl chloride with the tetrahydrobenzothiophen-2-amine intermediate. The coupling is performed in dichloromethane (DCM) with triethylamine as a base, yielding the final product.
Reaction Conditions :
Late-Stage Bromination Alternatives
Alternatively, bromination may occur post-coupling. Using N-bromosuccinimide (NBS) in acetic acid at 50°C introduces the bromo group regioselectively at the para position of the benzamide.
Comparative Analysis of Synthetic Routes
Efficiency of Stepwise vs. Convergent Approaches
-
Stepwise Synthesis : Sequential construction of the tetrahydrobenzothiophene core followed by benzamide coupling offers modularity but may accumulate lower yields (overall ~40–50%).
-
Convergent Synthesis : Parallel preparation of intermediates improves efficiency, with reported yields exceeding 60% in optimized protocols.
Solvent and Catalyst Optimization
-
Grignard Reactions : THF outperforms diethyl ether in yield (71.7% vs. 65%) due to better solubility of intermediates.
-
Amide Coupling : DCM and acetonitrile are preferred for minimal side reactions.
Challenges and Mitigation Strategies
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
